6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran
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Overview
Description
6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran is a heterocyclic compound that contains a sulfur atom in its structure
Preparation Methods
The synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran typically involves organic synthesis techniques. One common method includes the reaction of 6-fluoro-2-(hydroxymethyl)-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran with appropriate reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran can be compared with other similar compounds, such as:
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound has a similar structure but contains a carboxylic acid group instead of the sulfur atom.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Another similar compound with a carboxylic acid group at a different position.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-oxaranyl: This compound contains an oxygen atom instead of sulfur.
The uniqueness of this compound lies in its sulfur-containing structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs.
Properties
Molecular Formula |
C11H13FS |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
6-fluoro-4,4-dimethyl-2,3-dihydrothiochromene |
InChI |
InChI=1S/C11H13FS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
IILNDQUDOGPESN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)F)C |
Origin of Product |
United States |
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